molecular formula C15H21ClN2O B4557453 N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B4557453
M. Wt: 280.79 g/mol
InChI Key: XHZXZLVSUZFEKM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound with a complex structure that includes a chlorinated aromatic ring and a piperidine moiety

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the chlorination of 2-methylphenyl compounds. The chlorinated intermediate is then reacted with 4-methylpiperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetate, while substitution reactions could produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide include other chlorinated aromatic compounds and piperidine derivatives. Examples include:

  • N-(3-chloro-2-methylphenyl)-2-(4-ethylpiperidin-1-yl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)propionamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-6-8-18(9-7-11)10-15(19)17-14-5-3-4-13(16)12(14)2/h3-5,11H,6-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZXZLVSUZFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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